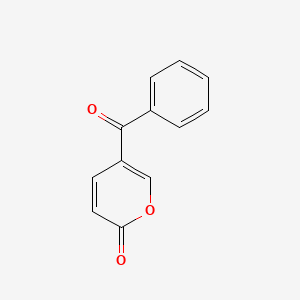
2H-Pyran-2-one, 5-benzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 5-benzoyl- is a heterocyclic compound that belongs to the class of pyranones Pyranones are six-membered oxygen-containing rings that are known for their diverse chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-benzoyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method allows for the formation of both 2H-pyrans and their cis-dienone valence isomers, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones and 4H-pyrans as starting materials .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-benzoyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave activation has been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 5-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyranone derivatives.
Substitution: The benzoyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, dihydropyranones, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 5-benzoyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 5-benzoyl- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one:
4H-Pyran-2-one: Another isomer with different chemical properties.
2-Pyrone: An unsaturated cyclic compound with similar structural features.
Uniqueness
The presence of the benzoyl group at the 5-position of 2H-Pyran-2-one, 5-benzoyl- makes it unique compared to its analogs.
Propiedades
Número CAS |
55588-79-9 |
|---|---|
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-benzoylpyran-2-one |
InChI |
InChI=1S/C12H8O3/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
RSMYYOYTUZKGLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=COC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


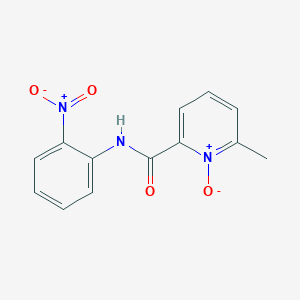
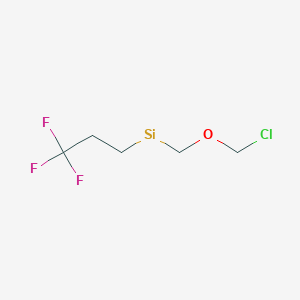
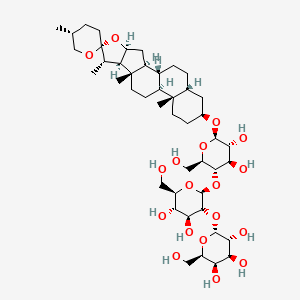
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)

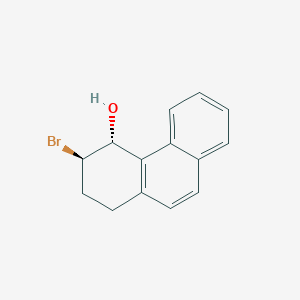
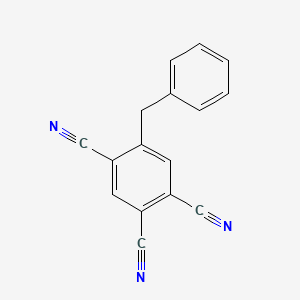
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
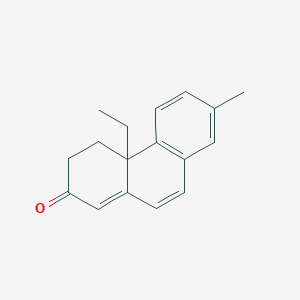

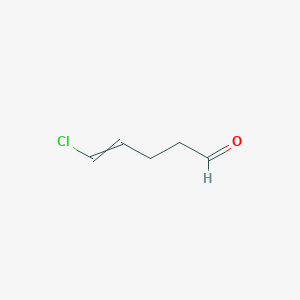
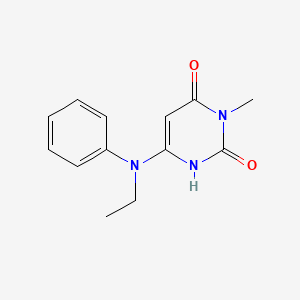
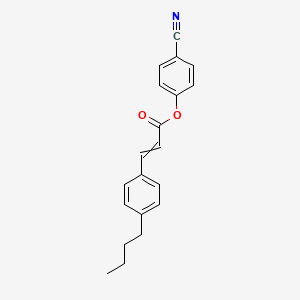
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
